molecular formula C13H24N2O2 B2539850 Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate CAS No. 1781534-86-8

Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate

Cat. No.: B2539850
CAS No.: 1781534-86-8
M. Wt: 240.347
InChI Key: MQNHIGBPJIWQKX-UHFFFAOYSA-N
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Description

Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate is a bicyclic amine derivative featuring an azetidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a cyclobutylmethylamine moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing central nervous system (CNS) agents or kinase inhibitors. Its structural rigidity, imparted by the azetidine and cyclobutane rings, enhances binding specificity in drug-receptor interactions .

Properties

IUPAC Name

tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10(8-15)11(14)9-5-4-6-9/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNHIGBPJIWQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C2CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with an appropriate cyclobutylmethylamine derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl azetidine-1-carboxylate and cyclobutylmethylamine, with solvents such as dichloromethane or tetrahydrofuran. The reaction may be catalyzed by a base such as triethylamine or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or primary amines. Substitution reactions can result in the formation of various functionalized derivatives .

Scientific Research Applications

Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, their substituents, and synthetic yields:

Compound Name Substituent(s) Yield (%) Molecular Weight (g/mol) Key Applications/Notes Reference IDs
Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate Cyclobutylmethylamine N/A ~268.32* Discontinued pharmaceutical intermediate
Tert-butyl 3-(((3-methoxyphenyl)amino)methyl)azetidine-1-carboxylate (11) 3-Methoxyphenylamino 50 293.36 Intermediate for anticonvulsant research
Tert-butyl 3-((diphenoxyphosphoryl)methyl)azetidine-1-carboxylate (104) Diphenoxyphosphoryl 59 443.41 α-Aminophosphonate inhibitor development
Tert-butyl 3-((3-(dibenzo[a,d][7]annulenyl)propyl)amino)azetidine-1-carboxylate (4-59) Dibenzoannulenylidene propyl 45 N/A Neuropharmacological studies (nortriptyline analog)
Tert-butyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate (14h) 4-Phenylquinolinyl N/A N/A Anticancer agent precursor
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate Aminomethyl N/A 186.25 Peptide coupling reagent

*Estimated based on molecular formula (C13H24N2O2).

Key Observations:
  • Substituent Complexity: The cyclobutylmethylamine group in the target compound provides steric bulk compared to simpler substituents like aminomethyl or aryl groups . This may enhance target selectivity but complicate synthesis.
  • Synthetic Yields : Phosphorylated derivative 104 achieves a higher yield (59%) than the methoxyphenyl analogue 11 (50%), likely due to optimized coupling conditions .

Physicochemical and Spectral Properties

Molecular Weight and Stability:
  • The Boc-protected azetidine scaffold confers stability across analogues, with molecular weights ranging from 186.25 to 443.41 g/mol.
  • Cyclobutyl-containing derivatives exhibit higher hydrophobicity, as evidenced by retention factors (Rf) in chromatographic analyses (e.g., Rf = 0.40 for pyrimidine-linked analogues ).
Spectral Data:
  • 1H NMR : The target compound’s cyclobutyl protons are expected to resonate near δ 1.5–2.5 ppm (quartets or multiplets), similar to cyclopropane-containing analogues .
  • ESI-MS : Methoxyphenyl analogue 11 shows a prominent [M+H]<sup>+</sup> peak at m/z 293, consistent with its molecular formula .

Biological Activity

Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H24N2O2. This compound features a tert-butyl ester group, an azetidine ring, and an amino group attached to a cyclobutylmethyl moiety. Its unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.

The synthesis of this compound typically involves the reaction of tert-butyl azetidine-1-carboxylate with cyclobutylmethylamine under controlled conditions. Common solvents used include dichloromethane or tetrahydrofuran, often catalyzed by bases such as triethylamine or sodium hydride. The compound can undergo several chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : Can yield secondary or primary amines.
  • Substitution : The tert-butyl ester group can be replaced with other functional groups through nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its potential as a bioactive compound with antimicrobial and anticancer properties.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or modulator, influencing various biochemical pathways. The exact mechanism is contingent on the specific application and molecular context.

Research Findings

  • Anticancer Activity : Preliminary studies suggest that derivatives of azetidine compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against these cell lines, indicating significant potential for further development as anticancer agents .
  • Apoptosis Induction : Flow cytometry analysis revealed that certain derivatives induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
  • Comparative Studies : When compared to established anticancer drugs like doxorubicin, some azetidine derivatives showed comparable or enhanced activity against targeted cancer cell lines .

Table 1: Biological Activity of Azetidine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.65Apoptosis induction
Similar Compound AU-9370.78Caspase activation
DoxorubicinMCF-71.93DNA intercalation

Table 2: Summary of Reaction Conditions for Synthesis

Reaction TypeReagents UsedConditions
OxidationHydrogen peroxideRoom temperature
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionNucleophiles (amines)Basic/acidic conditions

Q & A

Q. Why do NMR spectra vary across studies, and how can this be resolved?

  • Methodological Answer :
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3; Boc carbonyl shifts differ by ~0.3 ppm. Standardize solvent conditions for cross-study validation .

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